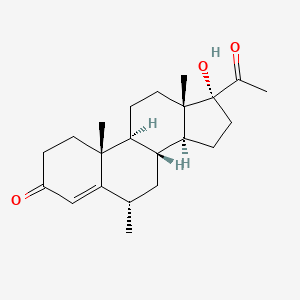
Mavoglurant
Descripción general
Descripción
Mavoglurant, también conocido por su nombre de código de desarrollo AFQ-056, es un candidato a fármaco experimental desarrollado principalmente para el tratamiento del síndrome de X frágil y otras afecciones neurológicas. Actúa como un antagonista del receptor 5 de glutamato metabotrópico (mGluR5), que juega un papel crucial en la modulación de la plasticidad sináptica y la excitabilidad neuronal .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar los efectos del antagonismo de mGluR5.
Biología: Investigado por su papel en la modulación de la plasticidad sináptica y la excitabilidad neuronal.
Medicina: Explorado como un tratamiento para el síndrome de X frágil, la enfermedad de Parkinson y el trastorno obsesivo-compulsivo.
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a mGluR5
Mecanismo De Acción
Mavoglurant ejerce sus efectos antagonizando el receptor 5 de glutamato metabotrópico (mGluR5). Este receptor participa en la regulación de la plasticidad sináptica y la excitabilidad neuronal. Al inhibir mGluR5, this compound reduce la señalización glutamatérgica excesiva, que está implicada en varios trastornos neurológicos. Los objetivos moleculares y las vías involucradas incluyen la modulación de las cascadas de señalización descendentes, como la vía de la proteína quinasa activada por mitógeno (MAPK) .
Análisis Bioquímico
Biochemical Properties
Mavoglurant interacts with the metabotropic glutamate receptor 5 (mGluR 5), exerting its effect as an antagonist . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the mGluR 5 receptor, which can impact cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the mGluR 5 receptor . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to improve eye gaze behavior and alter sympathetically-driven reactivity to faces in patients with fragile X syndrome over time
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Mavoglurant implica varios pasos clave. El material de partida es típicamente un derivado del indol, que se somete a una serie de reacciones que incluyen alquilación, hidroxilación y esterificación para formar el producto final. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio, y disolventes orgánicos como la dimetilformamida (DMF) para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento (HPLC) para la purificación. Las condiciones de reacción se controlan cuidadosamente para garantizar la coherencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Mavoglurant se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en this compound se puede oxidar para formar una cetona.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica a menudo implican reactivos como el bromo o el cloro en condiciones ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que se pueden analizar más a fondo por sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares
Basimglurant: Otro antagonista de mGluR5 con propiedades farmacológicas similares.
Fenobam: Un antagonista no competitivo de mGluR5 utilizado en ensayos clínicos para trastornos de ansiedad.
M-MPEP: Un antagonista selectivo de mGluR5 con una estructura química diferente pero un mecanismo de acción similar
Singularidad de Mavoglurant
This compound es único en su alta selectividad para mGluR5 y sus posibles aplicaciones terapéuticas en el síndrome de X frágil y otras afecciones neurológicas. A diferencia de otros antagonistas de mGluR5, this compound ha mostrado resultados prometedores en estudios preclínicos y ensayos clínicos en fase temprana, aunque su desarrollo enfrentó desafíos en etapas posteriores .
Propiedades
IUPAC Name |
methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202777 | |
| Record name | Mavoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543906-09-8 | |
| Record name | Mavoglurant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mavoglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavoglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mavoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVOGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















